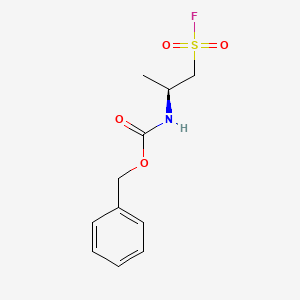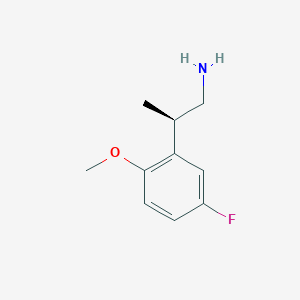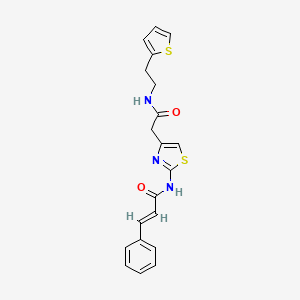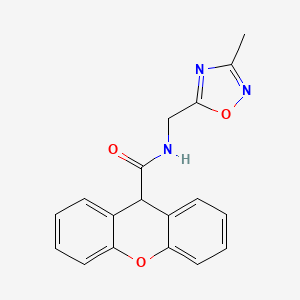![molecular formula C25H27F3N4O2S B2407143 8-[(4-{4-[3-(トリフルオロメチル)フェニル]ピペラジン-1-イル}ピペリジン-1-イル)スルホニル]キノリン CAS No. 2097938-40-2](/img/structure/B2407143.png)
8-[(4-{4-[3-(トリフルオロメチル)フェニル]ピペラジン-1-イル}ピペリジン-1-イル)スルホニル]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline is a useful research compound. Its molecular formula is C25H27F3N4O2S and its molecular weight is 504.57. The purity is usually 95%.
BenchChem offers high-quality 8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス剤
広範囲の抗ウイルス剤として、新規イサチン誘導体のシリーズが設計され、合成されました . 合成された化合物の抗ウイルス活性は、インフルエンザウイルス(H1N1)、単純ヘルペスウイルス1型(HSV-1)、およびコクサッキーウイルスB3(COX-B3)という3つのウイルスに対して調べられました . 特に、これらの化合物は、H1N1、HSV-1、およびCOX-B3に対して最も高い抗ウイルス活性を示しました .
HIV逆転写酵素阻害剤
文献によると、いくつかのイサチン誘導体は、HIV逆転写酵素阻害剤として顕著な抗ウイルス活性を示したことが明らかにされています .
農薬
トリフルオロメチルピリジン(TFMP)とその誘導体は、作物を害虫から保護するために農薬業界で使用されています . 20種類以上の新しいTFMP含有農薬が、ISO共通名を取得しています .
医薬品
いくつかのTFMP誘導体は、製薬および獣医業界で使用されています . TFMP部分を含む5つの医薬品と2つの獣医用製品が、市場承認を取得しており、多くの候補が現在臨床試験中です .
機能性材料
フッ素を含む有機化合物の開発は、近年、機能性材料分野において多くの進歩をもたらしました .
鎮痛の可能性
4-[4-クロロ-3-(トリフルオロメチル)-フェニル]-4-ピペリジノール(TFMP)誘導体のシリーズが合成され、鎮痛薬としての可能性について特性評価されました .
作用機序
Target of Action
The primary target of the compound is the serotonin receptors , specifically the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
The compound functions as a full agonist at all the aforementioned serotonin receptor sites, except for the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, thereby mimicking the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The compound is metabolized in the liver by the CYP2D6, CYP1A2, and CYP3A4 enzymes . These enzymes are responsible for the breakdown of many drugs, affecting their bioavailability and duration of action.
特性
IUPAC Name |
8-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O2S/c26-25(27,28)20-6-2-7-22(18-20)31-16-14-30(15-17-31)21-9-12-32(13-10-21)35(33,34)23-8-1-4-19-5-3-11-29-24(19)23/h1-8,11,18,21H,9-10,12-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZDHQFYKVIOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)



![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)
![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)
![1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2407081.png)

